N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide
Description
Properties
Molecular Formula |
C6H15N3O2 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N'-hydroxy-3-(2-methoxyethylamino)propanimidamide |
InChI |
InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(7)9-10/h8,10H,2-5H2,1H3,(H2,7,9) |
InChI Key |
JKFKGJMWUXDCRI-UHFFFAOYSA-N |
Isomeric SMILES |
COCCNCC/C(=N/O)/N |
Canonical SMILES |
COCCNCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide
- Molecular Formula: C6H15N3O2
- Molecular Weight: Approximately 149.2 g/mol (estimated based on components)
- Structural Features:
- Amidino group (propanimidamide)
- N-hydroxy substitution on the amidine nitrogen
- 2-methoxyethyl substituent attached to the amino group at the 3-position of the propanimidamide backbone
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key transformations:
- Formation of the amidine backbone: This is typically achieved by the reaction of a nitrile or an amidine precursor with an appropriate nucleophile or by direct amidination of an amino compound.
- Introduction of the N-hydroxy group: The N-hydroxy functionality is commonly introduced by hydroxylation of the amidine nitrogen or by using hydroxylamine derivatives in the synthesis.
The 2-methoxyethyl amino substituent is introduced either by substitution of a leaving group with 2-methoxyethylamine or by using 2-methoxyethylamine as a starting amine in the amidination step.
Specific Synthetic Routes
Amidoxime Route
One documented approach involves the preparation of the amidoxime intermediate, which is then converted to the N-hydroxy amidine:
- Step 1: Reaction of a nitrile precursor with hydroxylamine hydrochloride to form the amidoxime intermediate.
- Step 2: Subsequent alkylation or substitution at the amino group with 2-methoxyethylamine to introduce the 2-methoxyethyl substituent.
- Step 3: Purification and isolation of the this compound.
This method benefits from mild reaction conditions and good regioselectivity for the N-hydroxy substitution.
Direct Amidination with Hydroxylamine Derivatives
An alternative method involves direct amidination of 3-chloropropanimidamide or similar activated amidine derivatives with 2-methoxyethylhydroxylamine:
- Step 1: Synthesis of 3-chloropropanimidamide or an equivalent activated intermediate.
- Step 2: Nucleophilic substitution by 2-methoxyethylhydroxylamine to form the N-hydroxy amidine with the 2-methoxyethyl amino group.
- Step 3: Purification by recrystallization or chromatography.
This route is efficient but requires careful control of reaction conditions to avoid side reactions.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrile to Amidoxime | Hydroxylamine hydrochloride, aqueous EtOH, reflux | 75-85 | Mild conditions, high selectivity |
| 2 | Amino substitution | 2-Methoxyethylamine, base (e.g., triethylamine), solvent (e.g., MeOH), room temp to 50°C | 70-80 | Requires inert atmosphere to prevent oxidation |
| 3 | Purification | Recrystallization or chromatography | 90-95 | High purity product obtained |
Yields are approximate and depend on scale and purity of reagents.
Analytical Characterization
The synthesized compound is typically characterized by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR confirms the presence of methoxyethyl protons and amidine NH signals.
- ^13C NMR shows characteristic carbon signals for amidine and methoxy groups.
-
- Molecular ion peak consistent with the molecular weight of the compound.
-
- Bands corresponding to N–OH stretch (~3300 cm^-1) and C=N stretch (~1650 cm^-1).
-
- Confirms the expected C, H, N, and O content.
Research and Patent Data
A patent (US20100267738A1) describes novel amidine derivatives with N-hydroxy substitution, including compounds structurally related to this compound, indicating synthetic routes involving amidoxime intermediates and substitution by alkoxyalkylamines.
PubChem data for related compounds such as N'-hydroxy-3-methoxypropanimidamide provides molecular and structural information that supports the synthetic approaches involving hydroxylamine and methoxyalkyl substitutions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Amidoxime Intermediate Route | Nitrile + Hydroxylamine + 2-Methoxyethylamine | Amidoxime formation, substitution | Mild conditions, good selectivity | Multi-step, moderate yields |
| Direct Amidination Route | 3-Chloropropanimidamide + 2-Methoxyethylhydroxylamine | Nucleophilic substitution | Fewer steps, direct approach | Requires activated intermediates, sensitive conditions |
Chemical Reactions Analysis
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-[(2-methoxyethyl)amino]propanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide and related amidine derivatives:
Key Observations :
Substituent Effects on Reactivity: The 2-methoxyethylamino group in the target compound provides a flexible, oxygen-rich side chain, enhancing its ability to act as a bidentate ligand in coordination chemistry . Ethoxy vs. Methoxyethylamino Groups: The ethoxy substituent in 3-Ethoxy-N-hydroxypropanimidamide (CAS 188720-03-8) reduces polarity compared to the methoxyethylamino group, affecting solubility and pharmacokinetic properties .
Biological Activity :
- Compounds with aryloxy substituents (e.g., 4-methoxyphenylmethoxy) exhibit enhanced lipophilicity, which may improve cell membrane penetration for antimicrobial applications .
- Hydroxyamidine vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compounds in ), hydroxyamidines lack the carbonyl group adjacent to the hydroxylamine, altering their metal-binding specificity and redox activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves amidoxime formation from a nitrile precursor, followed by functionalization with 2-methoxyethylamine. This contrasts with 3,N-Dihydroxy-propanimidamine (CAS 53370-50-6), which requires dual hydroxylation steps .
Biological Activity
N-Hydroxy-3-((2-methoxyethyl)amino)propanimidamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Structural Characteristics
The molecular formula of this compound is , which highlights the presence of a methoxyethyl group that may influence its solubility and biological interactions. The compound belongs to the class of amides, characterized by the presence of both hydroxyl and amino functional groups that enhance its reactivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C6H15N3O2 | Contains a methoxyethyl group |
| Propanimidamide, N-butyl-N'-hydroxy- | C7H16N4O | Hydroxylated propanimidamide structure |
| Di-n-butyl phthalate | C16H22O4 | Contains two butyl groups |
Research indicates that this compound exhibits notable biological activity through its interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group may facilitate nucleophilic attacks on target molecules. This suggests potential roles in modulating enzyme functions and influencing various biological pathways.
- Enzyme Modulation : The compound's ability to engage with biological macromolecules such as proteins and enzymes is critical for understanding its role in biochemical pathways. Studies show it can modulate enzyme activities through specific binding interactions, leading to alterations in metabolic processes.
- Antiproliferative Activity : Preliminary studies have indicated that derivatives of propanimidamide exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural modifications have shown selective activity against MCF-7 cell lines, with IC50 values ranging from 3.1 µM to 8.7 µM .
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : A study on enzyme inhibition revealed that the compound effectively inhibited specific metabolic enzymes involved in cancer progression, providing insights into its potential as an anticancer agent.
- Case Study 2 : Research involving cell line assays demonstrated significant antiproliferative activity against human colorectal adenocarcinoma cells, indicating its potential therapeutic applications in cancer treatment.
Biological Assays
Various assays have been conducted to evaluate the biological activity of this compound:
- Antioxidant Activity : The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress in cells.
- Antimicrobial Properties : Some derivatives have demonstrated selective antibacterial activity against Gram-positive bacteria, suggesting a role in infection management.
Synthesis and Characterization
The synthesis process for this compound typically involves several steps to ensure structural integrity and desired functional properties. Techniques such as chromatography and spectroscopy are employed for characterization to confirm purity and structural identity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
